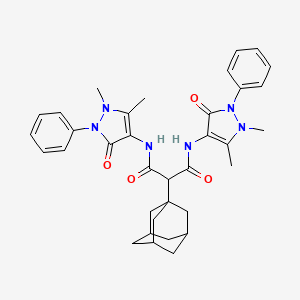![molecular formula C16H30N2 B5213982 1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5213982.png)
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of cyclohexyl and propan-2-yl groups adds to its structural complexity and potential for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can be achieved through a multi-step process involving the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the cyclohexyl and propan-2-yl groups. One common method involves:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. The addition of propargylamine to the obtained acetylenes provides the related N-propargylenaminones.
Introduction of Cyclohexyl and Propan-2-yl Groups: The cyclohexyl and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or nitro groups to corresponding alkanes or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines.
Aplicaciones Científicas De Investigación
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: This compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrrolo[1,2-a]pyrazine core can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor binding. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors, or by inhibiting enzymes involved in key metabolic processes.
Comparación Con Compuestos Similares
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds such as:
Cyclohexyl-2-propanone: Similar in having a cyclohexyl group but lacks the pyrrolo[1,2-a]pyrazine core.
Cyclohexylacetone: Another related compound with a cyclohexyl group but different functional groups and reactivity.
Pyrrolo[1,2-a]pyrazine derivatives: Compounds with variations in the substituents on the pyrrolo[1,2-a]pyrazine core, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-cyclohexyl-2-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-13(2)18-12-11-17-10-6-9-15(17)16(18)14-7-4-3-5-8-14/h13-16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZSOQEPIUOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2CCCC2C1C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5213901.png)
![2,2,2-Trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![4-[4-[3-Methyl-7-[(4-nitrophenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B5213921.png)
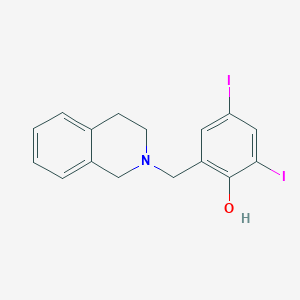
![N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5213940.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)
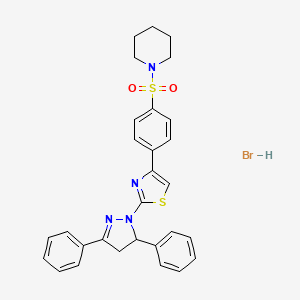
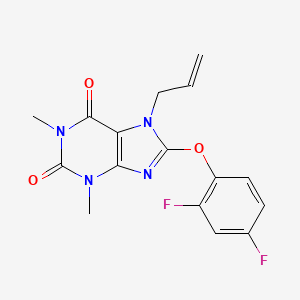
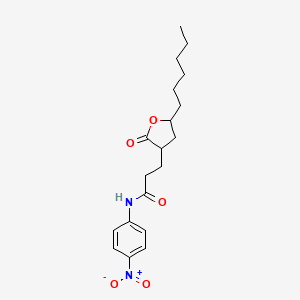
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)
